3-Isopropylphenyl N,N-dimethylcarbamate

Acetylcholinesterase inhibition Carbamate SAR Insect toxicology

3-Isopropylphenyl N,N-dimethylcarbamate (CAS 3938-45-2) is an aryl N,N-dimethylcarbamate belonging to the carbamate class of acetylcholinesterase (AChE) inhibitors. With molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol, it features an m-isopropyl substituent on the phenyl ring coupled to a dimethylcarbamate leaving group.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 3938-45-2
Cat. No. B14169838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylphenyl N,N-dimethylcarbamate
CAS3938-45-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)OC(=O)N(C)C
InChIInChI=1S/C12H17NO2/c1-9(2)10-6-5-7-11(8-10)15-12(14)13(3)4/h5-9H,1-4H3
InChIKeyRDKXIDLUGBHOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylphenyl N,N-dimethylcarbamate (CAS 3938-45-2): Core Identity and Comparative Procurement Context


3-Isopropylphenyl N,N-dimethylcarbamate (CAS 3938-45-2) is an aryl N,N-dimethylcarbamate belonging to the carbamate class of acetylcholinesterase (AChE) inhibitors. With molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol, it features an m-isopropyl substituent on the phenyl ring coupled to a dimethylcarbamate leaving group . Unlike the vast majority of commercial carbamate insecticides—which are exclusively N-methylcarbamates (e.g., carbaryl, propoxur, carbofuran)—this compound belongs to the structurally and kinetically distinct N,N-dimethylcarbamate subclass. This structural distinction fundamentally alters its AChE inhibition kinetics, insecticidal potency, volatility, and hydrolytic stability, making it a critical comparator compound for structure–activity relationship (SAR) studies and a niche candidate for applications where the dimethylcarbamate pharmacophore is mechanistically or formulationally advantageous [1].

Why 3-Isopropylphenyl N,N-dimethylcarbamate Cannot Be Replaced by Generic N-Methylcarbamate Analogs


Within the carbamate insecticide class, the N-methyl versus N,N-dimethyl substitution on the carbamoyl nitrogen is not a trivial structural variation—it is a primary determinant of AChE inhibition kinetics, target-site residence time, and whole-organism toxicity. Systematic head-to-head comparisons have established that N,N-dimethylcarbamates consistently exhibit markedly lower carbamylation rate constants (k₂) and reduced bimolecular inhibition constants (kᵢ) compared to their N-methyl counterparts when acting on both fly-head and bovine erythrocyte AChE [1][2]. For the 3-isopropylphenyl scaffold specifically, the dimethylcarbamate is a substantially weaker AChE inhibitor than its N-methyl analog, with approximately 60-fold higher I₅₀ values against fly-head cholinesterase [2]. Additionally, N,N-dimethylcarbamates are significantly more volatile than the corresponding N-methylcarbamates, which alters their environmental fate, application methodology, and residue profile—factors that directly affect procurement decisions for both research use and field-development programs [3]. Simply substituting a generic N-methylcarbamate for this compound would introduce a different kinetic, toxicological, and physicochemical profile, invalidating comparative SAR datasets and compromising experimental reproducibility.

Quantitative Differentiation Evidence: 3-Isopropylphenyl N,N-dimethylcarbamate vs. Its Closest Analogs


AChE Inhibitory Potency (I₅₀): ~60-Fold Weaker Than the N-Methyl Analog on Fly-Head Cholinesterase

In a direct head-to-head comparison using fly-head acetylcholinesterase (ChE), 3-isopropylphenyl N,N-dimethylcarbamate (UC 12765) exhibited an I₅₀ of 2.4 × 10⁻⁵ M, whereas its N-methyl counterpart (3-isopropylphenyl N-methylcarbamate, also known as Compound 10854) displayed an I₅₀ of 4 × 10⁻⁷ M [1]. This represents an approximately 60-fold reduction in enzyme inhibitory potency conferred solely by the addition of the second N-methyl group on the carbamoyl nitrogen.

Acetylcholinesterase inhibition Carbamate SAR Insect toxicology

Carbamylation Rate Constant (k₂): ~3.7-Fold Slower Enzyme Carbamylation Than the N-Methyl Analog on Bovine Erythrocyte AChE

Kinetic analysis of bovine erythrocyte AChE inhibition at 25°C, pH 7.6, revealed that m-isopropylphenyl N,N-dimethylcarbamate has a carbamylation rate constant (k₂) of approximately 6.31 min⁻¹, compared to k₂ ≈ 23.4 min⁻¹ for m-isopropylphenyl N-methylcarbamate [1]. The affinity constant (Kₐ) for the dimethylcarbamate was 2.47 × 10⁻⁴ M, while the bimolecular inhibition constant (kᵢ) was roughly one to two orders of magnitude lower than that of the corresponding methylcarbamate. The diminished k₂ is the dominant factor underlying the reduced overall inhibitory potency of dimethylcarbamates, as the second N-methyl group sterically hinders the nucleophilic attack by the catalytic serine residue [1].

Enzyme kinetics Carbamylation rate AChE mechanism

Whole-Organism Insect Toxicity: N-Methylcarbamates Are Universally More Toxic Than N,N-Dimethylcarbamates Across Multiple Insect Species

Metcalf et al. (1962) conducted a systematic paired comparison of the N-methyl and N,N-dimethylcarbamates of eight active aryl groups, including the 3-isopropylphenyl scaffold, against three insect species: house fly (Musca domestica), mosquito larva (Culex pipiens quinquefasciatus), and salt-marsh caterpillar (Estigmene acrea). In every case, the N-methylcarbamate was superior in toxicity to the corresponding N,N-dimethylcarbamate [1]. The 1968 Japanese study by the Japanese Society of Applied Entomology and Zoology, which evaluated 81 substituted-phenyl N-methylcarbamates and 23 N,N-dimethylcarbamates across six insect species, confirmed this trend, though it noted that for cyano-substituted phenyl compounds, the N,N-dimethylcarbamates were occasionally more active—a notable exception to the general rule [2].

Insecticide screening Contact toxicity Musca domestica

Volatility Differential: N,N-Dimethylcarbamates Are Significantly More Volatile Than N-Methylcarbamates, Affecting Application and Residue Profiles

Comparative evaluation of carbamates for adult mosquito toxicity explicitly noted that N,N-dimethylcarbamates are 'much less toxic and much more volatile than the corresponding N-methylcarbamates' [1]. This enhanced volatility, attributable to the reduced hydrogen-bonding capacity of the disubstituted carbamoyl nitrogen and consequent lower enthalpy of vaporization, has direct implications for fumigant-type applications, environmental dispersal modeling, and residue analytical method development. Gas chromatographic determination methods for methyl- and dimethylcarbamate insecticide residues exploit these volatility differences for separation and detection [2].

Physicochemical properties Volatility Residue analysis

Hydrolytic Stability and Metabolic Susceptibility: N,N-Dimethylcarbamates Exhibit Distinct Decarbamylation Kinetics and Microsomal Oxidation Profiles

Metcalf's 1971 comprehensive review identifies 'sufficient stability to multifunction-oxidase detoxification' as one of the three necessary properties for an effective insecticidal carbamate [1]. The N,N-dimethyl substitution alters both the spontaneous hydrolysis rate and the susceptibility to oxidative metabolism compared to N-methyl analogs. Oonnithan and Casida (1968) demonstrated that methyl- and dimethylcarbamate insecticide chemicals are oxidized by microsomal enzymes, with the resulting metabolites exhibiting altered anticholinesterase activity [2]. For the m-isopropylphenyl scaffold specifically, the dimethylcarbamate's reduced AChE affinity (higher Kₐ compared to certain methylcarbamates) suggests that its decarbamylation half-life and metabolic clearance pathway are functionally distinct, a property that can be leveraged in studies of carbamate–esterase interaction dynamics.

Hydrolytic stability Microsomal metabolism Carbamate detoxification

Recommended Application Scenarios for 3-Isopropylphenyl N,N-dimethylcarbamate Based on Quantitative Differentiation Evidence


Negative Control and Calibration Standard in AChE Inhibition SAR Panels

Because 3-isopropylphenyl N,N-dimethylcarbamate exhibits approximately 60-fold weaker AChE inhibition (I₅₀ = 2.4 × 10⁻⁵ M) than its N-methyl analog (I₅₀ = 4 × 10⁻⁷ M) against fly-head cholinesterase [1], it serves as an ideal low-potency reference compound within aryl carbamate SAR matrices. Its position on the activity spectrum provides a critical calibration point that defines the lower boundary of the structure–activity landscape, enabling robust QSAR model construction and validation.

Mechanistic Probe for N-Substitution Effects on Carbamylation Kinetics

The resolved kinetic constants (k₂ ≈ 6.31 min⁻¹, Kₐ ≈ 2.47 × 10⁻⁴ M) for this dimethylcarbamate, when compared directly with the methyl analog (k₂ ≈ 23.4 min⁻¹), demonstrate that the second N-methyl group selectively retards the chemical step of serine carbamylation without proportionally affecting initial enzyme–inhibitor binding affinity [2]. This makes the compound an essential tool for enzymologists studying the steric and electronic determinants of the carbamylation transition state.

Volatility-Modulated Delivery System Development

The documented higher volatility of N,N-dimethylcarbamates relative to N-methylcarbamates [3] positions 3-isopropylphenyl N,N-dimethylcarbamate as a candidate for evaluating fumigant-type or spatial-release insecticide delivery platforms. Its enhanced vapor pressure can be exploited in controlled-release formulation studies where a balance between airborne concentration and residual surface activity is desired.

Metabolic Probe in Oxidative Detoxification and Synergist Interaction Studies

The distinct microsomal oxidation profile of dimethylcarbamates [4] renders this compound useful for investigating cytochrome P450-mediated carbamate metabolism and synergist mechanisms (e.g., piperonyl butoxide co-administration). Its altered metabolite spectrum, compared to N-methyl analogs, allows researchers to dissect the relative contributions of oxidative detoxification versus spontaneous hydrolysis to overall in vivo clearance.

Quote Request

Request a Quote for 3-Isopropylphenyl N,N-dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.